N-butyl-4-fluorobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO2S/c1-2-3-8-12-15(13,14)10-6-4-9(11)5-7-10/h4-7,12H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGFXUQFSTLVNLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50366764 | |

| Record name | N-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-67-4 | |

| Record name | N-Butyl-4-fluorobenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50366764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating N-butyl-4-fluorobenzenesulfonamide in Modern Chemistry

An In-Depth Technical Guide to the Chemical Properties of N-butyl-4-fluorobenzenesulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, a "privileged structure" that has given rise to a vast array of therapeutic agents since the discovery of prontosil and its active metabolite, sulfanilamide.[1] Beyond their foundational role as antibacterial agents that inhibit dihydropteroate synthase, sulfonamide derivatives have been successfully developed as diuretics, anticonvulsants, anti-inflammatory drugs, and more.[1]

This compound (CAS 312-67-4) is a specific derivative within this broad class, distinguished by two key structural modifications to the core 4-fluorobenzenesulfonamide scaffold: an N-butyl group and a para-fluorine atom. The N-butyl group enhances the molecule's lipophilicity, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The fluorine atom at the para-position of the benzene ring significantly alters the electronic properties of the aromatic system and can serve as a useful tool for blocking metabolic oxidation at that site, potentially improving the compound's pharmacokinetic profile.

While extensive research exists for the sulfonamide class as a whole, this compound itself remains a compound with a significant knowledge gap in the public scientific literature.[1] Its primary relevance is as a synthetic building block and as a molecule of interest in drug discovery, particularly based on the known antiandrogenic activity of its non-fluorinated analog, N-butylbenzenesulfonamide (NBBS).[1][2] This guide serves to consolidate the available technical data, provide expert-driven analysis of its expected chemical properties, and outline robust experimental methodologies for its synthesis and handling, thereby providing a foundational resource for researchers in organic synthesis and drug development.

Chemical Identity and Physicochemical Properties

Precise identification and understanding of a compound's physical properties are fundamental to its application in a research setting. While experimental data for this compound is sparse, a combination of supplier information, patent literature, and computational modeling provides a solid baseline.

| Property | Value | Source |

| IUPAC Name | This compound | US Patent 7,700,654 B2[3] |

| CAS Number | 312-67-4 | ChemSrc[4] |

| Molecular Formula | C₁₀H₁₄FNO₂S | ChemSrc[4] |

| Molecular Weight | 231.29 g/mol | SpectraBase[5] |

| Exact Mass | 231.072928 g/mol | SpectraBase[5] |

| Appearance | Light brown solid | SpectraBase[5] |

| Melting Point | No data available | ChemSrc[4] |

| Boiling Point | No data available | ChemSrc[4] |

| LogP (Computed) | 3.37580 | ChemSrc[4] |

| Polar Surface Area | 54.55 Ų | ChemSrc[4] |

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and n-butylamine. This is a classic, high-yielding method for forming sulfonamides.

Reaction Pathway

The reaction involves the nucleophilic attack of the nitrogen atom of n-butylamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. An excess of the amine is often used, with one equivalent acting as the nucleophile and a second equivalent acting as a base to neutralize the hydrochloric acid byproduct.

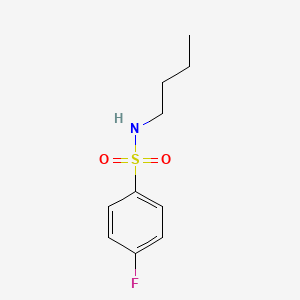

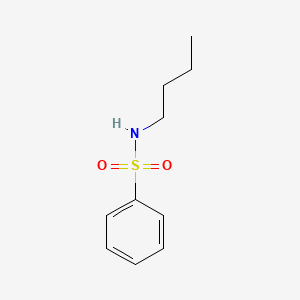

Caption: Synthesis of this compound.

Detailed Experimental Protocol

The following protocol is based on the methodology described in US Patent 7,700,654 B2 and expanded with standard laboratory procedures for clarity and reproducibility.[3]

Materials:

-

4-Fluorobenzenesulfonyl chloride (1.0 eq)

-

n-Butylamine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve n-butylamine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.

-

Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.

-

Causality Note: The reaction is highly exothermic. Slow, dropwise addition at 0 °C is crucial to control the reaction rate, prevent side reactions, and ensure safety.

-

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess n-butylamine), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.[6]

-

Self-Validation: Each wash step removes specific impurities. Successful separation of layers and a neutral pH of the final aqueous wash (tested with pH paper) indicate a successful work-up.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, a light brown solid, can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectroscopic Characterization (Expected Signature)

While a complete set of validated experimental spectra is not widely published, the structure of this compound allows for a highly accurate prediction of its key spectroscopic features. This analysis is indispensable for confirming the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum for this compound is documented.[5] The expected features are:

-

Molecular Ion (M⁺): A peak at m/z = 231, corresponding to the molecular weight of the compound.

-

Major Fragments:

-

m/z = 174: Resulting from the loss of the butyl group (•C₄H₉).

-

m/z = 159: The 4-fluorophenylsulfonyl cation [F-C₆H₄-SO₂]⁺, a very common and stable fragment for this class of compounds.

-

m/z = 95: The fluorophenyl cation [F-C₆H₄]⁺, resulting from the loss of SO₂ from the m/z 159 fragment.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions characteristic of the sulfonamide group.

-

N-H Stretch: A moderate, sharp peak around 3250-3350 cm⁻¹.

-

C-H (aliphatic) Stretch: Multiple peaks in the 2850-2960 cm⁻¹ region from the butyl group.

-

C-H (aromatic) Stretch: Peaks above 3000 cm⁻¹.

-

S=O Asymmetric Stretch: A very strong, sharp band around 1330-1360 cm⁻¹.

-

S=O Symmetric Stretch: A very strong, sharp band around 1150-1180 cm⁻¹.

-

C-F Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure.

-

~7.8-8.0 ppm (doublet of doublets, 2H): Aromatic protons ortho to the SO₂ group.

-

~7.2-7.4 ppm (doublet of doublets, 2H): Aromatic protons meta to the SO₂ group.

-

~4.8-5.2 ppm (triplet, 1H): The N-H proton, which may be broad and is D₂O exchangeable.

-

~2.9-3.1 ppm (quartet or triplet of triplets, 2H): The -CH₂- group directly attached to the nitrogen (-NH-CH₂ -).

-

~1.4-1.6 ppm (multiplet, 2H): The second -CH₂- group of the butyl chain (-CH₂-CH₂ -CH₂-CH₃).

-

~1.2-1.4 ppm (multiplet, 2H): The third -CH₂- group of the butyl chain (-CH₂-CH₂-CH₂ -CH₃).

-

~0.8-1.0 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the butyl chain.

¹³C NMR:

-

~165 ppm (d, J ≈ 250 Hz): Aromatic carbon attached to fluorine (C-F).

-

~140 ppm (s): Aromatic carbon attached to the SO₂ group.

-

~129 ppm (d): Aromatic carbons ortho to the SO₂ group.

-

~116 ppm (d): Aromatic carbons meta to the SO₂ group.

-

~43 ppm (t): -CH₂- carbon attached to nitrogen.

-

~31 ppm (t): -CH₂- carbon of the butyl chain.

-

~20 ppm (t): -CH₂- carbon of the butyl chain.

-

~14 ppm (q): Terminal -CH₃ carbon.

Potential Applications and Biological Context

The primary driver for research into this compound stems from the biological activity of its close analogs. Its non-fluorinated parent compound, N-butylbenzenesulfonamide (NBBS), is a known antiandrogen, a compound that inhibits the function of the androgen receptor (AR).[2] This activity makes the molecular scaffold a person of interest for developing therapies for androgen-dependent conditions.

A key patent explicitly describes the synthesis of this compound and proposes its use for treating benign prostatic hyperplasia and/or prostate carcinoma.[3] This suggests that the fluorinated derivative likely retains the antiandrogenic activity of NBBS, with the fluorine atom potentially enhancing its drug-like properties.

Caption: Key structural motifs and their functional relevance.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount. The following information is synthesized from available Material Safety Data Sheet (MSDS) data.[4]

-

Hazard Identification: Harmful if swallowed, in contact with skin, or if inhaled.

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear suitable chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

-

Stability and Reactivity:

-

Conditions to Avoid: Heat, flames, and sparks.

-

Materials to Avoid: Strong oxidizing agents.

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.

-

Conclusion and Future Research Directions

This compound is a compound of significant interest due to its structural relationship to known bioactive molecules. This guide has established its chemical identity, outlined a robust synthetic protocol, and provided a detailed, expert-predicted analysis of its spectroscopic and physicochemical properties.

However, significant knowledge gaps remain.[1] Future research should focus on:

-

Full Experimental Characterization: Obtaining and publishing experimental data for its melting point, solubility, and full spectroscopic profile (¹H, ¹³C, ¹⁹F NMR; IR; HRMS).

-

Pharmacological Evaluation: Conducting in vitro and in vivo assays to quantify its antiandrogenic activity (e.g., IC₅₀ values for androgen receptor binding and functional inhibition) and to explore other potential biological activities.

-

Pharmacokinetic Studies: Evaluating its metabolic stability, absorption, and distribution to validate the intended benefits of the fluoro- and butyl-substituents.

Addressing these areas will be crucial for unlocking the full potential of this compound as a tool for chemical biology or as a lead compound in drug discovery.

References

- Title: Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. Source: Google Patents (US7700654B2).

-

Title: this compound - Optional[MS (GC)] - Spectrum. Source: SpectraBase. URL: [Link]

-

Title: this compound | CAS#:312-67-4. Source: Chemsrc. URL: [Link]

-

Title: N-Fluorobenzenesulfonimide (NFSI). Source: Organic Chemistry Portal. URL: [Link]

-

Title: (PDF) Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions. Source: ResearchGate. URL: [Link]

-

Title: Chem 117 Reference Spectra Spring 2011. Source: Rose-Hulman Institute of Technology. URL: [Link]

-

Title: N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. Source: PubChem. URL: [Link]

-

Title: N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241. Source: PubChem. URL: [Link]

-

Title: Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Source: PubMed. URL: [Link]

-

Title: Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Source: University of Wisconsin-River Falls. URL: [Link]

-

Title: IR Absorption Bands and NMR. Source: Rose-Hulman Institute of Technology. URL: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 4. This compound | CAS#:312-67-4 | Chemsrc [chemsrc.com]

- 5. spectrabase.com [spectrabase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-butyl-4-fluorobenzenesulfonamide (CAS 312-67-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-butyl-4-fluorobenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry. The document details the compound's synthesis, physicochemical properties, and safety and handling protocols. A key focus is placed on providing a detailed, step-by-step synthesis procedure derived from established patent literature. Furthermore, this guide offers an analysis of its spectroscopic characteristics, providing a practical reference for its identification and characterization in a laboratory setting. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug discovery.

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications since the discovery of Prontosil, the first commercially available antibacterial agent.[1] The versatility of the sulfonamide scaffold has led to the development of a wide array of drugs with diverse biological activities. This compound (CAS 312-67-4) is a member of this important class of organic compounds. Its structure, featuring a butyl group and a fluorine-substituted benzene ring, suggests potential for unique physicochemical and biological properties.

This guide aims to consolidate the available technical information on this compound, providing a practical and in-depth resource for scientists. The synthesis of this compound is straightforward, typically involving the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[1] While extensive research on this specific molecule is not widely published, its structural similarity to compounds with known antiandrogenic activity, such as N-butylbenzenesulfonamide, suggests it as a compound of interest for further investigation, particularly in the context of conditions like benign prostatic hyperplasia and prostate carcinoma.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 312-67-4 | [3] |

| Molecular Formula | C10H14FNO2S | [3] |

| Molecular Weight | 231.29 g/mol | [3][4] |

| Exact Mass | 231.07300 u | [3] |

| Appearance | Not specified, likely a solid or oil | - |

| LogP | 3.37580 | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is the reaction of 4-fluorobenzenesulfonyl chloride with an excess of n-butylamine. One equivalent of the amine acts as the nucleophile, while a second equivalent serves as a base to neutralize the hydrochloric acid byproduct.[1]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the synthesis described in US Patent 7,700,654 B2.[2]

Materials:

-

4-Fluorobenzenesulfonyl chloride (0.005 mol, 0.973 g)

-

n-Butylamine (0.01 mol, 0.732 g)

-

Dichloromethane

-

Water

Procedure:

-

To a stirred and heated solution of n-butylamine (0.01 mol), add 4-fluorobenzenesulfonyl chloride (0.005 mol) dropwise.

-

After the addition is complete, allow the reaction mixture to cool to room temperature.

-

Add 10 mL of water to the cooled reaction mixture.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic extracts.

-

Further purification can be achieved by standard techniques such as column chromatography or recrystallization, if necessary.

Causality of Experimental Choices:

-

Excess n-Butylamine: The use of a two-fold molar excess of n-butylamine is crucial. The first equivalent acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The second equivalent acts as a base to quench the HCl generated during the reaction, preventing the protonation of the primary amine and allowing the reaction to proceed to completion.

-

Dropwise Addition and Heating: The dropwise addition of the sulfonyl chloride helps to control the exothermic nature of the reaction. Heating is applied to increase the reaction rate.

-

Aqueous Workup and Extraction: The addition of water allows for the separation of the water-soluble n-butylammonium chloride byproduct from the desired organic-soluble product. Dichloromethane is an effective solvent for extracting the this compound from the aqueous phase.

Spectroscopic Characterization

While a comprehensive, publicly available spectral analysis for this compound is limited, the following section provides predicted spectroscopic data based on the analysis of its chemical structure and data from closely related compounds.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for both the butyl chain and the aromatic ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.9 - 7.8 | Multiplet | 2H | Aromatic protons ortho to the SO2 group |

| ~ 7.3 - 7.2 | Multiplet | 2H | Aromatic protons meta to the SO2 group |

| ~ 4.8 - 4.7 | Triplet | 1H | -NH- |

| ~ 2.9 - 2.8 | Quartet | 2H | -CH2- attached to Nitrogen |

| ~ 1.5 - 1.4 | Multiplet | 2H | -CH2- |

| ~ 1.3 - 1.2 | Multiplet | 2H | -CH2- |

| ~ 0.9 - 0.8 | Triplet | 3H | Terminal -CH3 |

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 (d, JCF ≈ 255 Hz) | Aromatic Carbon attached to Fluorine |

| ~ 138 | Aromatic Carbon attached to Sulfur |

| ~ 130 (d, JCF ≈ 9 Hz) | Aromatic Carbons ortho to Fluorine |

| ~ 116 (d, JCF ≈ 22 Hz) | Aromatic Carbons meta to Fluorine |

| ~ 43 | -CH2- attached to Nitrogen |

| ~ 32 | -CH2- |

| ~ 20 | -CH2- |

| ~ 14 | Terminal -CH3 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm-1) | Functional Group |

| ~ 3300 | N-H stretch |

| ~ 2960-2850 | C-H stretch (aliphatic) |

| ~ 1590 | C=C stretch (aromatic) |

| ~ 1330 & 1160 | S=O stretch (asymmetric and symmetric) |

| ~ 1230 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion (M+): m/z = 231

-

Key Fragmentation Peaks: Fragments corresponding to the loss of the butyl chain, and the formation of the 4-fluorobenzenesulfonyl cation are expected.

Potential Applications

While specific biological activity data for this compound is not extensively reported, a US patent suggests its potential utility in the treatment of benign prostatic hyperplasia and prostate carcinoma.[2] This is based on the known antiandrogenic activity of the related compound, N-butylbenzenesulfonamide, which was isolated from Prunus africana.[2] The introduction of a fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a person of interest for further investigation in this therapeutic area.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following is a summary of important safety information.

-

General Handling: Use in a well-ventilated area or a chemical fume hood.[3] Avoid contact with skin and eyes.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

-

Storage: Store in a tightly closed container in a cool, dry place.[3]

-

Hazards: May be harmful if swallowed, inhaled, or in contact with skin.[3]

-

First Aid:

Conclusion

This compound is a readily synthesizable sulfonamide derivative with potential for further exploration in medicinal chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and safety considerations. The provided synthesis protocol and predicted spectroscopic data serve as a valuable resource for researchers interested in working with this compound. Further investigation into its biological activities, particularly its potential as an antiandrogenic agent, is warranted.

References

- Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma. (n.d.). Google Patents.

-

This compound | CAS#:312-67-4. (n.d.). Chemsrc. Retrieved January 10, 2026, from [Link]

-

N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 3. This compound | CAS#:312-67-4 | Chemsrc [chemsrc.com]

- 4. N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical and Analytical Characterization of N-butyl-4-fluorobenzenesulfonamide

Introduction

N-butyl-4-fluorobenzenesulfonamide (CAS No. 312-67-4) is a member of the sulfonamide class of organic compounds.[][2] The sulfonamide functional group is a cornerstone in medicinal chemistry and drug discovery, historically significant for the development of the first commercially available antibiotics.[2] Beyond their well-known antimicrobial properties, sulfonamide derivatives have found applications as diuretics, anticonvulsants, and anti-inflammatory agents.[2] The specific compound, this compound, is characterized by a butyl group attached to the sulfonamide nitrogen and a fluorine atom at the para-position of the benzene ring.[2] The N-butyl group enhances the molecule's lipophilicity, while the para-fluoro substitution influences the electronic properties of the aromatic system.[2] This guide provides a comprehensive overview of the known physical and chemical properties of this compound and outlines a systematic workflow for its analytical characterization, crucial for its application in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its development and application. For this compound, the available data, primarily from chemical suppliers and databases, is summarized below. It is important to note that some of these properties may be predicted rather than experimentally determined.

| Property | Value | Source |

| CAS Number | 312-67-4 | [] |

| Molecular Formula | C10H14FNO2S | [] |

| Molecular Weight | 231.29 g/mol | [] |

| Appearance | Not specified, likely a solid | [3] |

| Melting Point | No data available | [3] |

| Boiling Point | No data available | [3] |

| Density | No data available | [3] |

Structural Elucidation and Spectroscopic Analysis

Confirming the identity and structure of a new chemical entity is a critical first step in its characterization. A combination of spectroscopic techniques provides a detailed picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[4] For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter by filtering it through a glass wool plug into a clean NMR tube.

-

Instrument Setup:

-

Data Acquisition: Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Expected ¹H NMR Spectral Features:

-

Signals corresponding to the protons of the n-butyl group (CH₃, CH₂, CH₂, and N-CH₂).

-

Aromatic protons on the fluorinated benzene ring, likely appearing as a complex multiplet due to ¹H-¹H and ¹H-¹⁹F coupling.

-

A signal for the N-H proton of the sulfonamide group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of C10H14FNO2S (231.0729).[6] The high mass accuracy of HRMS allows for unambiguous confirmation of the elemental composition.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a chemical compound is critical for its use in any application, particularly in drug development.[7] HPLC is the primary technique for assessing the purity of small molecules.[8][9]

HPLC Purity Analysis Protocol:

-

Method Development:

-

Column Selection: Start with a reversed-phase C18 column, a versatile choice for many organic molecules.[8]

-

Mobile Phase Selection: Screen different mobile phase compositions, typically a mixture of water and an organic solvent like acetonitrile or methanol, with an additive such as formic acid or ammonium hydroxide to improve peak shape.[8]

-

Gradient Elution: Develop a gradient elution method that starts with a high percentage of the aqueous phase and gradually increases the organic phase to elute the main compound and any potential impurities.[8]

-

Detection: Use a UV detector, preferably a photodiode array (PDA) detector, to monitor the elution profile. A PDA detector can also provide spectral information to assess peak purity.[7]

-

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).[8]

-

Analysis: Inject the sample onto the HPLC system and record the chromatogram.

-

Purity Calculation: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[10]

Stability and Forced Degradation Studies

Understanding the chemical stability of a compound is crucial for determining its shelf life and appropriate storage conditions. Forced degradation studies are performed to identify potential degradation products and establish a stability-indicating analytical method.[11] These studies are a regulatory expectation under ICH guidelines.[11][12]

Forced Degradation Protocol (as per ICH Q1A(R2)): [11]

-

Stress Conditions: Subject the compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).[13]

-

Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.[13]

-

Thermal Degradation: Dry heat (e.g., 80 °C).[13]

-

Photostability: Exposure to a combination of UV and visible light (minimum of 1.2 million lux hours and 200 watt hours/m²).[13]

-

-

Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[11][13]

-

Peak Purity Assessment: Evaluate the purity of the main peak in the chromatograms of the stressed samples to ensure that no degradation products are co-eluting.[7]

Workflow for Characterization of a New Chemical Entity

The comprehensive characterization of a new chemical entity like this compound follows a logical workflow to ensure its identity, purity, and stability are well-documented.

Caption: Workflow for the characterization of a new chemical entity.

Potential Biological Activity

While there is no specific information in the searched literature regarding the biological activity of this compound, its structural similarity to other biologically active sulfonamides suggests potential for further investigation.[2] The parent compound, 4-fluorobenzenesulfonamide, has been used as a building block for the synthesis of PI3K/mTOR dual inhibitors and compounds with antimicrobial and anti-tumor properties.[14][] Therefore, a logical next step would be to screen this compound in a variety of biological assays.

Caption: Proposed workflow for biological activity screening.

Conclusion

This compound is a sulfonamide derivative with potential for further investigation in medicinal chemistry and drug discovery. This guide has provided the available physicochemical data and a comprehensive set of protocols for its analytical characterization, including structural elucidation by NMR and MS, purity assessment by HPLC, and stability evaluation through forced degradation studies. The outlined workflows provide a robust framework for researchers and drug development professionals to thoroughly characterize this and other new chemical entities, ensuring a solid foundation for any subsequent biological or pharmaceutical development.

References

-

ChemSrc. This compound | CAS#:312-67-4. Available from: [Link]

-

CP Lab Safety. N-tert-Butyl-4-fluorobenzenesulfonamide, min 98%, 1 gram. Available from: [Link]

-

Guideline, P. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]

- Horwitz, W. (1981). Analytical methods for sulfonamides in foods and feeds. II. Performance characteristics of sulfonamide methods. Journal of the Association of Official Analytical Chemists, 64(4), 814-824.

-

ICH. (2016). Forced Degradation Studies. MedCrave online. Available from: [Link]

-

ICH. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Available from: [Link]

- Kamboj, P. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 669058, N-tert-butyl-4-fluorobenzenesulfonamide. Available from: [Link].

-

Springer Nature. NMR Protocols and Methods. Available from: [Link]

-

Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. Available from: [Link]

-

Chromatography Forum. How to design a purity test using HPLC. Available from: [Link]

-

ResearchGate. How to calculate the percentage purity using the HPLC? Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

- International Council for Harmonisation. ICH Q1A (R2) Stability Testing of New Drug Substances and Products.

-

TechniSolve. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Available from: [Link]

-

YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Available from: [Link]

-

Slideshare. Analysis of sulfonamides. Available from: [Link]

-

Quora. What is the method of analysis of sulphonamides? Available from: [Link]

-

Journal of AOAC INTERNATIONAL. REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide. Available from: [Link].

-

Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. Available from: [Link]

-

University of Leicester. NMR Sample Preparation. Available from: [Link]

-

Michigan State University. Basic Practical NMR Concepts. Available from: [Link]

Sources

- 2. benchchem.com [benchchem.com]

- 3. This compound | CAS#:312-67-4 | Chemsrc [chemsrc.com]

- 4. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. torontech.com [torontech.com]

- 10. researchgate.net [researchgate.net]

- 11. resolvemass.ca [resolvemass.ca]

- 12. ijcrt.org [ijcrt.org]

- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 14. ossila.com [ossila.com]

An In-depth Technical Guide to N-butyl-4-fluorobenzenesulfonamide: Molecular Structure, Properties, and Synthesis

This technical guide provides a comprehensive overview of N-butyl-4-fluorobenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and organic synthesis. This document delves into its molecular structure, physicochemical properties, and established synthetic methodologies. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The journey of sulfonamides began with the discovery of their antibacterial properties, which heralded the dawn of the antibiotic age. Beyond their initial application as antimicrobial agents, the versatile sulfonamide scaffold has been incorporated into drugs with diverse pharmacological activities, including diuretics, anticonvulsants, and anti-inflammatory agents. The ability of the sulfonamide moiety to bind to various enzymes and receptors has solidified its status as a privileged structure in drug discovery.

This compound represents a specific iteration within this vast chemical family. Its structure is characterized by a 4-fluorophenyl group, a central sulfonamide linkage, and an N-butyl substituent. The presence of the fluorine atom can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, while the n-butyl group enhances its lipophilicity. This guide aims to consolidate the available technical information on this compound, highlighting its key attributes and potential areas of application.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical characteristics is fundamental for its application in research and development. This section details the known properties of this compound.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄FNO₂S | [1] |

| Molecular Weight | 231.29 g/mol | [1] |

| CAS Number | 312-67-4 | [1] |

| Appearance | Light brown solid | [2] |

Molecular Structure

The molecular structure of this compound consists of a 4-fluorinated benzene ring attached to a sulfonamide group, which is further substituted with an n-butyl chain on the nitrogen atom.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorophenyl group and the aliphatic protons of the n-butyl chain. The aromatic region would likely display two sets of doublets of doublets due to the fluorine substitution. The butyl group would present as a triplet for the terminal methyl group, a triplet for the methylene group attached to the nitrogen, and two multiplets for the central methylene groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant. The four carbons of the butyl group would also be distinguishable.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the N-H stretch of the sulfonamide (around 3200-3300 cm⁻¹), the asymmetric and symmetric stretches of the S=O group (around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively), and C-F stretching vibrations.

Mass Spectrometry

The mass spectrum obtained by gas chromatography-mass spectrometry (GC-MS) has been reported.[2] The fragmentation of aromatic sulfonamides under mass spectrometry conditions often involves the loss of SO₂.[3][4]

Synthesis of this compound

The most direct and commonly employed method for the synthesis of this compound is the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[1] This nucleophilic substitution reaction is a standard procedure for the formation of sulfonamides.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocol

The following is a generalized experimental protocol based on the synthetic description found in the patent literature.[5]

-

Reaction Setup: In a suitable reaction vessel, dissolve n-butylamine in an appropriate solvent.

-

Addition of Sulfonyl Chloride: To the stirred solution of n-butylamine, add 4-fluorobenzenesulfonyl chloride dropwise. The reaction is typically carried out at a controlled temperature, often with cooling, as the reaction can be exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, the reaction mixture is typically quenched with water. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Potential Applications in Drug Discovery

While specific biological activity studies on this compound are limited in the public domain, its structural features suggest potential therapeutic applications based on the known activities of related sulfonamides.

Antimicrobial Activity

Sulfonamides are a well-established class of antimicrobial agents. It is plausible that this compound could exhibit antibacterial or antifungal properties. Further screening against various microbial strains would be necessary to validate this potential.

Treatment of Benign Prostatic Hyperplasia

A patent has disclosed the synthesis of this compound and its potential use in the treatment of benign prostatic hyperplasia (BPH) and prostate carcinoma.[5] The proposed mechanism is based on the antiandrogenic activity of related benzenesulfonamide derivatives. Antiandrogens work by inhibiting the action of androgens, which can contribute to the growth of the prostate.

Future Perspectives

This compound is a compound with potential for further investigation in the field of medicinal chemistry. The existing literature highlights a knowledge gap, particularly in the comprehensive characterization of its biological activities. Future research should focus on:

-

Detailed Biological Screening: A thorough evaluation of its antimicrobial and antiandrogenic properties through in vitro and in vivo studies.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which it may exert any observed biological effects.

-

Structural Biology: X-ray crystallography studies to understand its three-dimensional structure and potential interactions with biological targets.

Conclusion

This compound is a fluorinated sulfonamide with a well-defined molecular structure and a straightforward synthetic route. While its physicochemical properties are documented, a significant opportunity exists for further research into its biological activities and potential therapeutic applications, particularly in the areas of antimicrobial and antiandrogen drug discovery. This guide provides a foundational understanding of this compound to facilitate and encourage future scientific exploration.

References

-

N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

Supporting information: - The Royal Society of Chemistry. (n.d.). Retrieved January 10, 2026, from [Link]

- US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents. (n.d.).

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 10, 2026, from [Link]

-

Trends in the Development of New Drugs for Treatment of Benign Prostatic Hyperplasia. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

3 - Supporting Information. (n.d.). Retrieved January 10, 2026, from [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. (2019). PMC. Retrieved January 10, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications. Retrieved January 10, 2026, from [Link]

-

Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M. (n.d.). Retrieved January 10, 2026, from [Link]

-

This compound | CAS#:312-67-4 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

-

Mechanism of antiandrogen action: conformational changes of the receptor. (1994). PubMed. Retrieved January 10, 2026, from [Link]

-

Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides. (2013). PubMed. Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas-phase fragmentations of anions derived from N-phenyl benzenesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of N-butyl-4-fluorobenzenesulfonamide from 4-fluorobenzenesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of N-butyl-4-fluorobenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of this compound, a molecule of interest in medicinal chemistry. The primary synthetic route involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for purification and characterization, and emphasizes critical safety and handling procedures. The guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights and explaining the causality behind experimental choices to ensure a safe, efficient, and reproducible synthesis.

Introduction: The Significance of Fluorinated Sulfonamides

The journey of sulfonamides in science began with the discovery of the antibacterial properties of Prontosil in the 1930s, which was found to metabolize into the active compound sulfanilamide[1]. This discovery ushered in the era of antibiotics and saved countless lives[1]. Since then, the sulfonamide functional group has become a "privileged structure" in drug discovery, forming the backbone of a vast array of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents[1].

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. This compound combines the proven sulfonamide scaffold with the strategic placement of a fluorine atom. This compound and its analogues have shown potential in therapeutic areas such as the treatment of benign prostatic hyperplasia and prostate carcinoma, owing to their antiandrogenic activity[2]. This guide provides the necessary technical details for its synthesis, empowering researchers to explore its potential further.

Reaction Mechanism and Stoichiometry

The and n-butylamine is a classic example of a nucleophilic acyl substitution at a sulfonyl group.

Causality of the Mechanism: The sulfur atom in 4-fluorobenzenesulfonyl chloride is highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. The nitrogen atom of n-butylamine possesses a lone pair of electrons, making it a potent nucleophile. The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable sulfonamide bond[1].

Stoichiometric Considerations: A key aspect of this synthesis is the use of a 2:1 molar ratio of n-butylamine to 4-fluorobenzenesulfonyl chloride[1].

-

1 equivalent of n-butylamine acts as the nucleophile , attacking the sulfonyl chloride.

-

1 equivalent of n-butylamine acts as a base (an acid scavenger) to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the formation of butylammonium hydrochloride would otherwise consume the nucleophile and reduce the reaction yield.

Caption: Nucleophilic substitution mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is based on established synthetic methods and is designed for a laboratory setting[2].

Reagent and Equipment Data:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |

| 4-Fluorobenzenesulfonyl Chloride | 194.61 | 0.973 g | 0.005 | Electrophile |

| n-Butylamine | 73.14 | 0.732 g (approx. 1 mL) | 0.010 | Nucleophile & Base |

| Dichloromethane (DCM) | 84.93 | ~30 mL | - | Extraction Solvent |

| Deionized Water | 18.02 | ~10 mL | - | Quenching/Washing |

| Round-bottom flask (50 mL) | - | 1 | - | Reaction Vessel |

| Magnetic stirrer and stir bar | - | 1 | - | Agitation |

| Dropping funnel | - | 1 | - | Controlled Addition |

| Separatory funnel (100 mL) | - | 1 | - | Extraction |

Step-by-Step Methodology:

-

Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 0.732 g (0.01 mol) of n-butylamine.

-

Reaction: Begin stirring the n-butylamine. Add 0.973 g (0.005 mol) of 4-fluorobenzenesulfonyl chloride dropwise to the stirred amine. The reaction is exothermic; addition should be controlled to maintain a manageable temperature. Gentle heating may be applied to ensure the reaction goes to completion[2].

-

Cooling: After the addition is complete, allow the reaction mixture to cool to room temperature[2].

-

Quenching: Add 10 mL of deionized water to the cooled reaction mixture to dissolve the butylammonium chloride byproduct and any unreacted amine.

-

Extraction: Transfer the mixture to a 100 mL separatory funnel. Extract the aqueous mixture with dichloromethane (3 x 10 mL)[2]. The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash with a saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash to remove excess water.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the crude product.

Caption: Step-by-step experimental workflow diagram.

Purification and Characterization

Purification: While the extraction provides a relatively clean crude product, further purification is often necessary to meet the high-purity standards required for drug development.

-

Column Chromatography: This is the preferred method for purifying the product. A silica gel column is typically used, with an eluent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by thin-layer chromatography (TLC)[3].

Characterization: The identity and purity of the final compound must be confirmed through spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The spectra will show characteristic peaks for the butyl chain, the aromatic protons, and the fluorine-coupled carbon atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (Expected Exact Mass: 231.07 Da), confirming the successful synthesis[4].

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H bond, S=O stretches of the sulfonamide group, and C-F bond.

Critical Safety and Handling Protocols

Adherence to safety protocols is paramount due to the hazardous nature of the reagents.

4-Fluorobenzenesulfonyl Chloride:

-

Hazards: This compound is corrosive and causes severe skin burns and eye damage[5][6]. It reacts with water, releasing corrosive HCl gas. Inhalation can cause severe respiratory irritation[7].

-

Handling: Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and tightly fitting safety goggles or a face shield[5]. Ensure an eyewash station and safety shower are readily accessible[7].

-

First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes[6]. For eye contact, rinse cautiously with water for several minutes[5]. Seek immediate medical attention in all cases of exposure[8].

n-Butylamine:

-

Hazards: It is a flammable liquid and is corrosive to the skin and eyes. It is also toxic if inhaled or swallowed.

-

Handling: Handle in a fume hood away from ignition sources. Use the same level of PPE as for the sulfonyl chloride.

Waste Disposal:

-

Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not dispose of organic solvents down the drain[6].

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction. | Ensure dropwise addition to control exotherm. Gentle heating post-addition can drive the reaction to completion. Verify reagent purity. |

| Loss of product during workup. | Ensure proper phase separation during extraction. Avoid vigorous shaking that can lead to emulsions. | |

| Impure Product | Inadequate purification. | Optimize the eluent system for column chromatography. Ensure the column is not overloaded. |

| Side reactions. | Maintain controlled temperature during addition to minimize side product formation. | |

| Reaction Stalls | Poor quality reagents. | Use freshly opened or properly stored reagents. n-Butylamine can absorb CO₂ from the air. |

Conclusion and Future Directions

The synthesis of this compound via the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride with n-butylamine is a robust and well-established method[1][2]. By understanding the underlying mechanism and adhering strictly to the detailed experimental and safety protocols, researchers can reliably produce this valuable compound. The primary knowledge gaps in the existing literature concern a lack of comprehensive pharmacological data and detailed physicochemical characterization for this specific N-butyl variant[1]. Future research should focus on a thorough biological evaluation to explore its full therapeutic potential, building upon the initial findings of its antiandrogenic properties[2].

References

- Google Patents. (n.d.). US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma.

-

Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University. Retrieved from [Link]

-

PubChem. (n.d.). N-tert-butyl-4-fluorobenzenesulfonamide. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to N-butyl-4-fluorobenzenesulfonamide for Advanced Research and Development

Executive Summary: This document provides an in-depth technical overview of N-butyl-4-fluorobenzenesulfonamide, a sulfonamide derivative of significant interest to the chemical and biomedical research communities. While detailed published research on this specific molecule is nascent, its structural components—the privileged sulfonamide scaffold, the lipophilic N-butyl group, and the bioisosteric fluorine atom—position it as a valuable building block in modern drug discovery. This guide consolidates available data on its chemical identity, synthesis, and safety, while providing expert-driven insights into its potential applications, particularly as a precursor for targeted protein degraders, and proposes robust methodologies for its analytical characterization.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound belonging to the sulfonamide class. Its structure is defined by a central benzenesulfonamide core, functionalized with a butyl group on the sulfonamide nitrogen and a fluorine atom at the para-position of the benzene ring.[1] The N-butyl group enhances the molecule's lipophilicity, while the para-fluoro substitution significantly modulates the electronic properties of the aromatic system, which can influence binding affinities and metabolic stability in biological systems.[1]

Nomenclature and Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | [] |

| Synonyms | N-BUTYL 4-FLUOROBENZENESULFONAMIDE, butyl[(4-fluorophenyl)sulfonyl]amine | [] |

| CAS Number | 312-67-4 | [1][][3] |

| Molecular Formula | C₁₀H₁₄FNO₂S | [1][3] |

| Molecular Weight | 231.3 g/mol | [1][3] |

Structural Information

Caption: 2D structure of this compound.

Physicochemical Data

While the compound is commercially available, comprehensive, experimentally determined physicochemical data is not widely published. The table below summarizes available information. The absence of data for properties like melting and boiling points highlights an area for fundamental characterization studies.

| Property | Value | Source |

| Appearance | Not specified | [3] |

| Boiling Point | No data available | [3] |

| Melting Point | No data available | [3] |

| Density | No data available | [3] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a standard nucleophilic substitution reaction, a cornerstone of sulfonamide chemistry. The process involves the reaction of 4-fluorobenzenesulfonyl chloride with n-butylamine.[3]

Recommended Synthetic Protocol

This protocol is based on established chemical principles for sulfonamide synthesis and information derived from related patent literature.[4]

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

n-Butylamine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Triethylamine or Pyridine as a non-nucleophilic base

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

-

Amine Addition: To the cooled solution, add triethylamine (1.1 eq) followed by the dropwise addition of n-butylamine (1.05 eq). Causality Note: The base (triethylamine) is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the n-butylamine starting material.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Applications in Drug Discovery and Chemical Biology

The true potential of this compound lies in its utility as a versatile building block for creating more complex, biologically active molecules.

The Sulfonamide Scaffold: A Privileged Structure

The sulfonamide functional group is a well-established "privileged structure" in medicinal chemistry.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, has led to its incorporation into a wide array of therapeutics, including antibacterial agents, diuretics, and anticonvulsants.[1]

Potential as an Antiandrogenic Agent

Research into the non-fluorinated analog, N-butylbenzenesulfonamide (NBBS), has demonstrated antiandrogenic activity.[4][5] NBBS has been investigated as a lead compound for the treatment of conditions like benign prostatic hyperplasia and prostate carcinoma.[1][4] This precedent suggests that this compound could serve as a valuable probe or lead compound in this therapeutic area. The introduction of fluorine can favorably alter properties such as metabolic stability and binding affinity, potentially leading to an improved pharmacological profile.

Core Application: A Building Block for Protein Degraders

A highly contemporary application for this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. Given that this compound is marketed by suppliers as a "protein degrader building block," it is likely intended for incorporation into the linker or as part of a novel ligand, leveraging its specific physicochemical properties to optimize the final PROTAC molecule's efficacy and cell permeability.[1]

Caption: Conceptual role of this compound as a component in a PROTAC.

Proposed Analytical and Quality Control Methodologies

Validated analytical methods are critical for ensuring the purity and identity of research compounds. While specific methods for this compound are not published, the following techniques are recommended based on its chemical structure.

Chromatographic Methods

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the preferred method for purity analysis.

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).

-

Detection: UV detection, likely between 220-260 nm due to the aromatic ring.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identity confirmation, provided the compound is sufficiently volatile and thermally stable. The tert-butyl isomer has been analyzed via GC-MS.[6]

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms).

-

Analysis: The resulting mass spectrum should show a clear molecular ion peak and a fragmentation pattern consistent with the structure (e.g., loss of the butyl chain).

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for unequivocal structure confirmation.

-

¹H NMR: Expect signals corresponding to the butyl chain protons (triplets and sextets) and distinct aromatic protons in the 7-8 ppm region, showing splitting patterns characteristic of a para-substituted ring.

-

¹³C NMR: Will show four distinct aromatic carbon signals and four signals for the butyl group.

-

¹⁹F NMR: A singlet in the typical aryl-fluoride region will confirm the presence of the fluorine atom.

-

-

Infrared (IR) Spectroscopy: Key for identifying functional groups. Expect strong characteristic absorption bands for the S=O stretches of the sulfonamide (approx. 1350 and 1160 cm⁻¹) and the N-H stretch (approx. 3300 cm⁻¹).

Safety, Handling, and Storage

Proper handling is imperative due to the potential hazards associated with this chemical class.

-

Hazard Identification: The compound is considered harmful by inhalation, in contact with skin, and if swallowed.[3]

-

Personal Protective Equipment (PPE): All handling should be conducted by qualified personnel.[3] Standard PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles or a face shield.

-

A laboratory coat.[3]

-

-

Engineering Controls: Work should be performed in a well-ventilated chemical fume hood.[3]

-

Storage and Stability: Store in a tightly closed container in a cool, dry place.[3] Avoid exposure to heat, flames, sparks, and strong oxidizing agents.[3]

-

Hazardous Combustion Products: Fire may produce toxic gases, including carbon monoxide, nitrogen oxides, sulfur oxides, and hydrogen fluoride.[3]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]

Conclusion and Future Research Directions

This compound is a compound with significant untapped potential. While its primary current value is as a synthetic intermediate, its structural features suggest promising avenues for future investigation. Key research directions include:

-

Comprehensive Biological Screening: Evaluating its activity in assays related to androgen receptor modulation to validate the hypothesis based on its NBBS analog.

-

Application in PROTAC Synthesis: Systematically incorporating the molecule into linker libraries to study its effect on the potency, selectivity, and pharmacokinetic properties of protein degraders.

-

Physicochemical Characterization: Publishing fundamental data such as melting point, solubility, and X-ray crystal structure to provide a foundational dataset for the research community.

-

Development of Validated Analytical Methods: Establishing and publishing robust, validated QC methods to ensure consistency and quality for all researchers utilizing this compound.

References

-

This compound | CAS#:312-67-4 | Chemsrc. (n.d.). Retrieved January 10, 2026, from [Link]

-

N-(4-butylphenyl)-4-fluorobenzenesulfonamide | C16H18FNO2S | CID 2843133 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

-

N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

- US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents. (n.d.).

-

N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem. (n.d.). Retrieved January 10, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 3. This compound | CAS#:312-67-4 | Chemsrc [chemsrc.com]

- 4. US7700654B2 - Isolation of N-butylbenzenesulfonamide, synthesis of benzenesulfonamide derivatives, and use of N-butylbenzenesulfonamide and benzenesulfonamide derivatives for treating benign prostatic hyperplasia and/or prostate carcinoma - Google Patents [patents.google.com]

- 5. N-Butylbenzenesulfonamide | C10H15NO2S | CID 19241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-tert-butyl-4-fluorobenzenesulfonamide | C10H14FNO2S | CID 669058 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Benzenesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, serving as a versatile template for the design of therapeutic agents with a remarkable breadth of biological activities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the diverse pharmacological properties of benzenesulfonamide derivatives. We will delve into their mechanisms of action as potent inhibitors of carbonic anhydrase, their efficacy as antibacterial agents, and their promising potential in oncology through the modulation of critical signaling pathways. This guide integrates field-proven insights with detailed experimental protocols and quantitative structure-activity relationship (QSAR) data to empower the rational design and development of novel benzenesulfonamide-based therapeutics.

Introduction: The Enduring Legacy of the Benzenesulfonamide Moiety

The sulfonamide functional group, characterized by a sulfonyl group connected to an amine, is a key pharmacophore that has given rise to a multitude of clinically significant drugs.[1] From the early discovery of antibacterial sulfonamides to their modern applications as diuretics, anti-inflammatory agents, and anticancer drugs, the benzenesulfonamide core has proven to be a privileged scaffold in drug discovery.[2] Its synthetic tractability and the ability to readily modify its structure to achieve desired physicochemical and pharmacological properties have cemented its importance in the development of novel therapeutic agents. This guide will explore the key biological activities of these derivatives, focusing on the underlying molecular mechanisms and providing practical experimental frameworks for their evaluation.

Carbonic Anhydrase Inhibition: A Primary Mechanism of Action

A significant and well-established biological activity of many benzenesulfonamide derivatives is the potent and often selective inhibition of carbonic anhydrases (CAs).[3] CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in pH regulation, CO2 transport, and various physiological and pathological processes.[3]

The inhibitory action of benzenesulfonamides stems from the coordination of the sulfonamide group's nitrogen atom to the zinc ion within the enzyme's active site, mimicking the transition state of the CO2 hydration reaction. This interaction is a cornerstone of their mechanism and has been exploited for various therapeutic applications.

Therapeutic Implications of Carbonic Anhydrase Inhibition

The inhibition of specific CA isoforms by benzenesulfonamide derivatives has led to the development of drugs for a range of conditions:

-

Antiglaucoma Agents: Inhibition of CA II in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

-

Diuretics: Inhibition of CA isoforms in the renal tubules alters electrolyte and water reabsorption.

-

Anticonvulsants: Modulation of pH in the central nervous system through CA inhibition can suppress neuronal hyperexcitability.[4]

-

Anticancer Agents: Tumor-associated isoforms like CA IX and CA XII are overexpressed in many hypoxic tumors and are involved in pH regulation, promoting tumor growth and metastasis. Selective inhibition of these isoforms is a promising anticancer strategy.[5]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The gold standard for measuring the inhibition of carbonic anhydrase activity is the stopped-flow CO₂ hydration assay. This technique allows for the real-time measurement of the enzyme-catalyzed reaction by monitoring the change in pH.

Causality Behind Experimental Choices: The stopped-flow apparatus is essential for studying rapid enzymatic reactions like CO₂ hydration. The use of a pH indicator allows for sensitive detection of the proton production that accompanies the reaction. Pre-incubating the enzyme with the inhibitor is crucial to allow for the formation of the enzyme-inhibitor complex before initiating the reaction.

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 20 mM HEPES buffer, pH 7.4, containing 20 mM Na₂SO₄ to maintain constant ionic strength.

-

pH Indicator: Prepare a 0.2 mM solution of Phenol Red in the buffer.

-